molecular formula C12H24ClNO4 B1147545 Isovaleryl L-Carnitine-d9 Chloride CAS No. 1334532-23-8

Isovaleryl L-Carnitine-d9 Chloride

Cat. No.: B1147545
CAS No.: 1334532-23-8
M. Wt: 290.83 g/mol
InChI Key: HWDFIOSIRGUUSM-UGYZPRMBSA-N
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Description

Isovaleryl L-Carnitine-d9 Chloride is a stable isotope-labeled compound used primarily in biochemical research. It is a derivative of L-Carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Isovaleryl L-Carnitine-d9 Chloride plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids like leucine. It interacts with several enzymes, including isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This interaction is essential for the proper breakdown and utilization of leucine. Additionally, this compound can form conjugates with glycine, producing isovalerylglycine, which is excreted from the body .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to enhance the proliferation and differentiation of human osteoblast cells, contributing to bone formation and health . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in fatty acid oxidation and amino acid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to isovaleryl-CoA dehydrogenase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This binding interaction is crucial for the proper functioning of the leucine catabolic pathway. Additionally, this compound can inhibit amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can maintain its activity and function over extended periods, with minimal degradation . The stability and efficacy of the compound may vary depending on storage conditions and experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic functions and improve overall health. At higher doses, it can lead to toxic effects and adverse reactions. Studies have indicated that the optimal dosage range for this compound is crucial for achieving the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids like leucine. It interacts with enzymes such as isovaleryl-CoA dehydrogenase and glycine-N-acylase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA and the formation of isovalerylglycine, respectively . These interactions are essential for maintaining metabolic flux and regulating metabolite levels in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via carnitine transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting metabolic processes and cellular health .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria, where it plays a role in fatty acid oxidation and energy production. The compound’s activity and function can be influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles . This localization is crucial for its involvement in metabolic pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isovaleryl L-Carnitine-d9 Chloride involves the esterification of L-Carnitine with isovaleric acid, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final product is then purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of deuterium gas or deuterated reagents is essential to achieve the desired isotopic labeling .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isovaleryl L-Carnitine-d9 Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: Isovaleryl L-Carnitine-d9 Chloride is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. The presence of deuterium atoms enhances its stability and provides distinct advantages in analytical applications compared to its non-deuterated counterparts .

Properties

CAS No.

1334532-23-8

Molecular Formula

C12H24ClNO4

Molecular Weight

290.83 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3,4D3,5D3;

InChI Key

HWDFIOSIRGUUSM-UGYZPRMBSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride;  (R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride;  ST 551

Origin of Product

United States

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